![molecular formula C22H19N3O B13136565 [3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)- CAS No. 767342-30-3](/img/structure/B13136565.png)
[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is a complex organic compound that features a methoxy group, a naphthalen-2-ylmethyl group, and a bipyridinyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is known for its high regioselectivity and yield . This method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow chemistry can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be demethylated under oxidative conditions.
Reduction: The bipyridinyl structure can be reduced to form different derivatives.
Substitution: The naphthalen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) are used for oxidative demethylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include demethylated derivatives, reduced bipyridinyl compounds, and substituted naphthalen-2-ylmethyl derivatives.
Applications De Recherche Scientifique
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes . This binding can modulate the activity of the metal center, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5’-Methoxy-N-(naphthalen-2-ylmethyl)-[3,3’-bipyridin]-5-amine is unique due to its bipyridinyl structure, which provides distinct coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science.
Propriétés
Numéro CAS |
767342-30-3 |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-(5-methoxypyridin-3-yl)-N-(naphthalen-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O/c1-26-22-10-20(13-24-15-22)19-9-21(14-23-12-19)25-11-16-6-7-17-4-2-3-5-18(17)8-16/h2-10,12-15,25H,11H2,1H3 |
Clé InChI |
NDQRSYJSJLBCEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2=CC(=CN=C2)NCC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
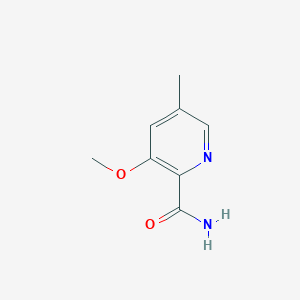
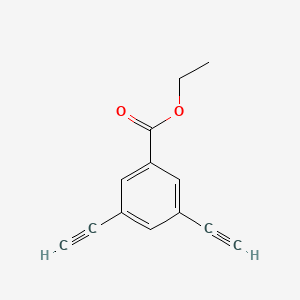
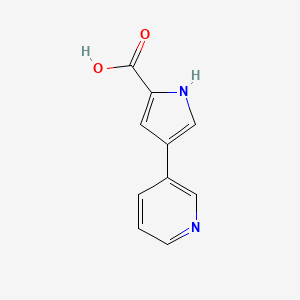
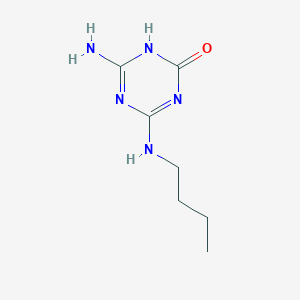
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
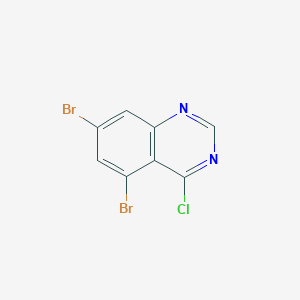
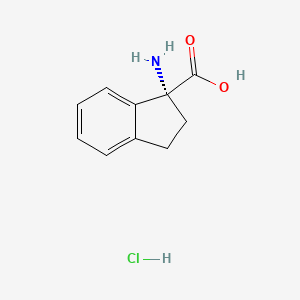
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

